molecular formula C13H15NO3 B1400707 4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid CAS No. 1183133-04-1

4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid

Cat. No. B1400707
CAS RN: 1183133-04-1
M. Wt: 233.26 g/mol
InChI Key: OKLQXYDZTDWNGV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid consists of 13 carbon atoms, 15 hydrogen atoms, and 3 oxygen atoms . For a detailed structural analysis, it’s recommended to use software tools that can visualize the molecule based on its molecular formula.


Physical And Chemical Properties Analysis

Some basic physical and chemical properties such as density, melting point, and boiling point can be found in the Material Safety Data Sheet (MSDS) provided by chemical suppliers . For a comprehensive analysis of its properties, it’s recommended to refer to scientific literature or conduct experimental measurements.

Scientific Research Applications

Crystalline Structure and Molecular Conformation

A study by Azumaya et al. (2003) analyzed the crystalline structure of a cyclic hexamer of a compound closely related to 4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid. The study found that this compound adopts a folded conformation with cis (E) conformation in all six N-methylamides, showing significant intermolecular CH/n contacts in the crystal. This research provides insights into the molecular conformation and crystalline structure of such compounds, which can be crucial for understanding their chemical properties and potential applications (Azumaya et al., 2003).

Potential in Retinoidal Activity

Kagechika et al. (1988) investigated aromatic amides, including compounds similar to 4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid, for their retinoidal activities. The study found that certain structural elements, such as a medium-sized alkyl group and a carboxyl group, are essential for eliciting retinoidal activities. These findings suggest the potential use of such compounds in the development of retinoids, which are used in the treatment of skin disorders and cancers (Kagechika et al., 1988).

Spectroscopic Analysis

Takač and Topić (2004) performed FT-IR and NMR spectroscopic studies on salicylic acid derivatives, closely related to the compound . Their research compared the spectral characteristics of these derivatives, providing essential data on the structural and spectral properties of such compounds. This information is valuable for identifying and analyzing similar compounds in various research and industrial applications (Takač & Topić, 2004).

Synthesis and Chemical Transformation

Research by Qing (2000) on the synthesis of compounds similar to 4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid, specifically focusing on n-alkoxybiphenyl 4′ carbonyloxy benzoic acid, highlights the methodologies and chemical reactions involved in the synthesis of complex benzoic acid derivatives. These insights are crucial for chemical synthesis and the development of new materials and pharmaceuticals (Qing, 2000).

Novel Probes and Molecular Interactions

Jianzhong et al. (1997) investigated the twisted intramolecular charge transfer of a compound similar to 4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid. Their study contributed to the understanding of molecular interactions and the development of novel probes for scientific research, potentially expanding the applications of such compounds in analytical chemistry (Jianzhong et al., 1997).

Safety and Hazards

The safety and hazards associated with 4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid are not specified in the search results. It’s recommended to refer to its MSDS for safety information .

properties

IUPAC Name

4-[[cyclopropanecarbonyl(methyl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-14(12(15)10-6-7-10)8-9-2-4-11(5-3-9)13(16)17/h2-5,10H,6-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLQXYDZTDWNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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